4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride
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Overview
Description
4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride is a chemical compound with the molecular formula C11H19Cl2N3 and a molecular weight of 264.19 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride typically involves the following steps :
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring, which is achieved through a series of cyclization reactions.
Introduction of the Piperidine Moiety: The piperidine ring is then introduced through a nucleophilic substitution reaction.
Methylation: The compound is methylated at the 4-position of the pyridine ring.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form through a reaction with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, reduced amines, and various substituted derivatives .
Scientific Research Applications
4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-5-(4-piperidinyl)-2-pyridinylamine: Similar in structure but lacks the dihydrochloride salt form.
5-Methyl-2-pyridinamine: Shares the pyridine ring but differs in the substitution pattern.
4-Piperidinyl-2-pyridinamine: Similar piperidine substitution but lacks the methyl group.
Uniqueness
4-Methyl-5-(piperidin-4-YL)pyridin-2-amine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form, which can influence its solubility and reactivity .
Properties
IUPAC Name |
4-methyl-5-piperidin-4-ylpyridin-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c1-8-6-11(12)14-7-10(8)9-2-4-13-5-3-9;;/h6-7,9,13H,2-5H2,1H3,(H2,12,14);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUXXBEYKCBZRRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C2CCNCC2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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